
Tert-butyl (5-methyl-2-oxo-1,2-dihydropyrimidin-4-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. One common method involves the use of tert-butyl carbamate and 5-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced carbamate compounds .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It can be used to investigate the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel drugs. Its structural features make it a valuable scaffold for the development of inhibitors targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, tert-butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is employed in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor modulation, the compound may act as an agonist or antagonist, influencing the receptor’s signaling pathways and downstream effects. The specific molecular targets and pathways involved depend on the biological context and the compound’s structural features .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications but with different reactivity and properties.
N-Boc-ethylenediamine: Another carbamate compound with applications in organic synthesis and medicinal chemistry.
tert-Butyl N-(2-oxoethyl)carbamate: A related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness: tert-Butyl N-(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is unique due to its specific substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
tert-butyl N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-6-5-11-8(14)12-7(6)13-9(15)16-10(2,3)4/h5H,1-4H3,(H2,11,12,13,14,15) |
Clave InChI |
JPIRMDIWLYRJHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)N=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


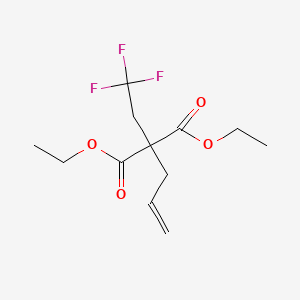
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
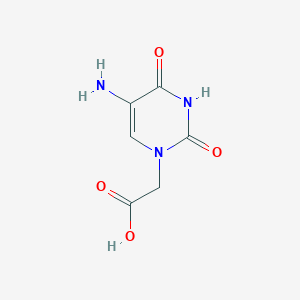




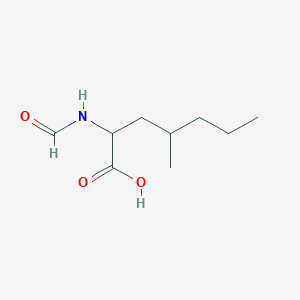

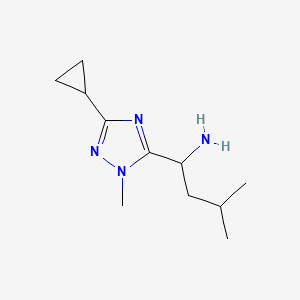
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)

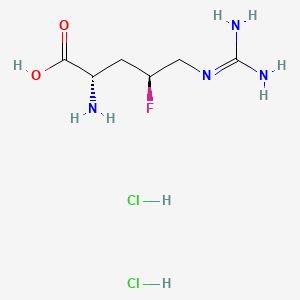
![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
